molecular formula C20H22N2O4S B2546135 N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-65-9

N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2546135
CAS No.: 896358-65-9
M. Wt: 386.47
InChI Key: UUCZSIMAEZFWBV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, thereby inhibiting the enzyme and preventing the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the affected bacteria are unable to replicate and grow .

Pharmacokinetics

Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . These properties likely contribute to the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the production of essential nucleic acids and proteins, thereby inhibiting bacterial replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-2-26-18-8-4-3-7-17(18)21-27(24,25)16-12-14-6-5-11-22-19(23)10-9-15(13-16)20(14)22/h3-4,7-8,12-13,21H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCZSIMAEZFWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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